Gly-Pro-Ala
CAS No.: 837-83-2
Cat. No.: VC2352841
Molecular Formula: C10H17N3O4
Molecular Weight: 243.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 837-83-2 |
---|---|
Molecular Formula | C10H17N3O4 |
Molecular Weight | 243.26 g/mol |
IUPAC Name | (2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]propanoic acid |
Standard InChI | InChI=1S/C10H17N3O4/c1-6(10(16)17)12-9(15)7-3-2-4-13(7)8(14)5-11/h6-7H,2-5,11H2,1H3,(H,12,15)(H,16,17)/t6-,7-/m0/s1 |
Standard InChI Key | GGLIDLCEPDHEJO-BQBZGAKWSA-N |
Isomeric SMILES | C[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN |
SMILES | CC(C(=O)O)NC(=O)C1CCCN1C(=O)CN |
Canonical SMILES | CC(C(=O)O)NC(=O)C1CCCN1C(=O)CN |
Introduction
Chemical Structure and Identification
Gly-Pro-Ala (glycyl-L-prolyl-L-alanine) is a tripeptide with the molecular formula C10H17N3O4 and a molecular weight of 243.26 g/mol . This compound is registered with CAS number 837-83-2 and is also identified in chemical databases with European Community (EC) Number 212-654-6 . The peptide consists of three amino acids in sequence: glycine (Gly), proline (Pro), and alanine (Ala), forming a specific primary structure that contributes to its biological activities.
Structural Characteristics
The chemical structure of Gly-Pro-Ala features the characteristic peptide bonds connecting the three amino acid residues. The presence of proline in the middle position is particularly notable as proline residues are known to introduce bends in peptide structures due to their cyclic side chain. This structural feature may contribute to the biological properties of the peptide by influencing its three-dimensional conformation and interaction with biological targets.
Physical and Chemical Properties
Gly-Pro-Ala possesses distinct physical and chemical properties that are important for its characterization and applications in research and potential therapeutic uses.
Basic Physical Properties
The physical properties of Gly-Pro-Ala are summarized in the following table:
Property | Value | Reference |
---|---|---|
Molecular Weight | 243.26 g/mol | |
Melting Point | >174°C (decomposes) | |
Density | 1.330 | |
Recommended Storage Temperature | -20°C | |
Solubility | Slightly soluble in methanol (when heated) and water |
Chemical Reactivity
As a tripeptide, Gly-Pro-Ala contains functional groups including carboxylic acid, amine, and amide bonds that can participate in various chemical reactions. The peptide backbone can undergo hydrolysis under acidic or basic conditions, and the terminal carboxylic acid and amine groups can participate in additional peptide bond formation reactions.
Comparison with Structurally Similar Peptides
Gly-Pro-Ala is one of several similar tripeptides that have been studied for various biological activities. Comparative studies provide insights into structure-activity relationships.
Platelet Reactivity Comparison
Studies examining platelet reactivity of various peptides have yielded interesting comparisons:
These findings demonstrate that the hydroxylation of proline in Gly-Pro-Hyp significantly enhances platelet reactivity compared to Gly-Pro-Ala and other similar peptides, highlighting the importance of specific amino acid modifications for biological activity .
Structural Variations and Related Peptides
The scientific literature also documents several variations and related peptides to Gly-Pro-Ala, including:
-
Gly-Ala-Pro - An isomeric tripeptide with the same amino acid composition but different sequence
-
N-[3-(2-Furyl)acryloyl]-Leu-Gly-Pro-Ala - A modified peptide used as a collagenase substrate
-
Ser-Ala-Gly-Pro-Ala-Phe - A longer peptide studied for its effects on gastric mucosa injury
These variations demonstrate the diversity of peptides derived from or related to Gly-Pro-Ala, each with potentially unique biological activities.
Enzymatic Interactions
Peptidase Substrates and Interactions
Gly-Pro-Ala and similar peptides can serve as substrates for various peptidases. Of particular note is the prolyl endopeptidase FAP, which exhibits post-proline cleaving endopeptidase activity with a preference for sequences containing Ala/Ser-Gly-Pro-Ser/Asn/Ala, indicating that Gly-Pro-Ala-containing sequences may be natural substrates for this enzyme .
This enzymatic interaction is significant as prolyl endopeptidases are involved in various biological processes including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume